molecular formula C13H13N3O B15115366 6-ethyl-N-phenylpyrimidine-4-carboxamide

6-ethyl-N-phenylpyrimidine-4-carboxamide

Cat. No.: B15115366
M. Wt: 227.26 g/mol
InChI Key: QTAXOKOIJLHWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-N-phenylpyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family, which are aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring . This compound serves as a key chemical scaffold in scientific research, particularly in the field of infectious disease. Recent investigations into structurally similar 6-dialkylaminopyrimidine carboxamides have identified potent antitubercular properties . These analogues are active against clinical Mycobacterium tuberculosis (Mtb) strains, including those responsible for drug-sensitive Tuberculosis, and demonstrate a promising lack of cross-resistance with conventional front-line anti-TB drugs, suggesting a novel mechanism of action (MOA) . Preliminary biological triage studies indicate that the activity of this chemical series does not involve the inhibition of common promiscuous targets such as the QcrB subunit, disruption of cell wall homeostasis, or DNA damage . Chemoproteomic analysis has further confirmed that this series engages with novel bacterial targets of unknown function, making it a valuable tool for probing new bactericidal pathways . Compounds within this series have shown moderate to potent in vitro activity, with specific analogues exhibiting MIC90 values below 1.00 µM against the replicating H37Rv Mtb strain . ATTENTION: This product is for Research Use Only. Not for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-ethyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17)

InChI Key

QTAXOKOIJLHWJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Pyrimidine-4-carboxamides

The synthesis of the pyrimidine-4-carboxamide (B1289416) scaffold, the central structural motif of 6-ethyl-N-phenylpyrimidine-4-carboxamide, can be achieved through several reliable and versatile strategies. These methods primarily involve the formation of the amide bond, nucleophilic substitution on a pre-functionalized pyrimidine (B1678525) ring, and the initial construction of the pyrimidine ring itself.

Amide Bond Formation Strategies: Coupling Reactions (e.g., HATU-mediated)

A prevalent and highly effective method for the synthesis of pyrimidine-4-carboxamides is the coupling of a pyrimidine-4-carboxylic acid with an appropriate amine. This transformation is frequently facilitated by peptide coupling reagents, with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) being a prominent example.

The reaction mechanism, when employing HATU, involves the activation of the carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate then reacts with HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is subsequently attacked by the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion, generated from HATU, to produce an active ester. The amine, in this case, aniline (B41778), then undergoes nucleophilic acyl substitution with the active ester to yield the desired amide and tetramethylurea as a byproduct. The efficiency of HATU-mediated couplings is attributed to the formation of the OAt-active ester, which is a superior leaving group and is less prone to racemization.

A general representation of this HATU-mediated coupling is depicted below:

HATU-mediated amide coupling reaction schemeA representative scheme for HATU-mediated amide bond formation between a pyrimidine-4-carboxylic acid and an amine.
Reagent/ComponentFunction
Pyrimidine-4-carboxylic acidThe acidic precursor providing the pyrimidine-4-carbonyl moiety.
AnilineThe nucleophilic amine that forms the N-phenyl part of the amide.
HATUThe coupling reagent that activates the carboxylic acid.
DIPEAA non-nucleophilic base used to deprotonate the carboxylic acid and neutralize acidic byproducts.
Aprotic Solvent (e.g., DMF)Provides a suitable medium for the reaction to proceed.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Precursors

An alternative and widely utilized strategy for the synthesis of N-substituted pyrimidine-4-carboxamides involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogenated pyrimidine, typically a 4-chloropyrimidine (B154816) derivative, serves as the electrophilic substrate. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the nitrogen atoms, facilitates the attack of nucleophiles at the carbon atoms bearing a leaving group.

The reaction of a 4-chloropyrimidine with an amine, such as aniline, proceeds through a Meisenheimer-like intermediate. The amine attacks the C4 position of the pyrimidine ring, leading to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring, particularly stabilized by the nitrogen atoms. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring and yields the corresponding N-substituted aminopyrimidine. This methodology can be applied to precursors where the carboxamide group is already present or can be introduced in a subsequent step. For instance, a 4-chloro-pyrimidine can be reacted with aniline, followed by the introduction and conversion of a substituent at the 4-position to a carboxamide.

Cyclization Reactions for Pyrimidine Ring Construction

The foundational pyrimidine ring can be constructed through various cyclization reactions, which are often multicomponent in nature. A classic and versatile method is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. This approach allows for the introduction of substituents at various positions of the pyrimidine ring from the outset.

For the synthesis of a 6-ethylpyrimidine derivative, a suitable 1,3-dicarbonyl precursor bearing an ethyl group would be required. For example, the condensation of a β-keto ester containing an ethyl group at the appropriate position with formamidine (B1211174) would lead to the formation of a 6-ethylpyrimidin-4-one. Subsequent chemical modifications can then be performed to introduce the carboxamide functionality at the 4-position. These cyclization strategies offer a high degree of flexibility in accessing a wide range of substituted pyrimidines.

Approaches for Introducing Specific Substituents to the Pyrimidine-4-carboxamide Core

The synthesis of the target molecule, this compound, requires specific methodologies for the incorporation of the 6-ethyl group onto the pyrimidine ring and the formation of the N-phenyl carboxamide moiety.

Strategies for 6-Ethyl Group Incorporation on the Pyrimidine Ring

The 6-ethyl group can be introduced into the pyrimidine ring through several synthetic strategies. One of the most direct methods is to start the synthesis with a precursor that already contains the ethyl group. For instance, a cyclocondensation reaction as described in section 2.1.3 could utilize a 1,3-dicarbonyl compound with an ethyl group at the appropriate position.

An alternative approach involves the modification of a pre-formed pyrimidine ring. While direct C-H alkylation of the pyrimidine ring can be challenging, cross-coupling reactions offer a powerful tool for the introduction of alkyl substituents. For example, a 6-halopyrimidine could undergo a Negishi or Suzuki coupling with an appropriate ethyl-organometallic reagent. However, a more common and often more practical approach involves building the ring with the substituent in place. A plausible synthetic route to a key intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine, has been described starting from 6-ethyl-5-fluoropyrimidin-4(3H)-one. This precursor is treated with phosphoryl chloride (POCl₃) to effect the chlorination of the 4-position. chemicalbook.comchemicalbook.com A similar, non-fluorinated precursor could be envisioned for the synthesis of a 4-chloro-6-ethylpyrimidine (B138165).

PrecursorReagentProduct
6-ethylpyrimidin-4(3H)-onePOCl₃4-chloro-6-ethylpyrimidine

Methodologies for N-Phenyl Carboxamide Moiety Formation

The formation of the N-phenyl carboxamide moiety is a critical step in the synthesis of the target compound. This can be achieved through two primary pathways, both of which are widely employed in organic synthesis.

The first and most direct method is the amide coupling of 6-ethylpyrimidine-4-carboxylic acid with aniline. This reaction is typically facilitated by a coupling reagent such as HATU, as detailed in section 2.1.1. The 6-ethylpyrimidine-4-carboxylic acid precursor can be synthesized from the corresponding 4-chloro-6-ethylpyrimidine through hydrolysis or from a 4-cyano-6-ethylpyrimidine via hydrolysis.

The second approach involves the reaction of an activated derivative of 6-ethylpyrimidine-4-carboxylic acid with aniline. A common activated derivative is the corresponding acyl chloride. 6-Ethylpyrimidine-4-carboxylic acid can be converted to 6-ethylpyrimidine-4-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the desired N-phenyl carboxamide.

Alternatively, a nucleophilic aromatic substitution reaction can be employed. A 4-chloro-6-ethylpyrimidine can be reacted directly with aniline, as described in section 2.1.2, to form 6-ethyl-N-phenylpyrimidin-4-amine. Subsequent steps would then be required to introduce the carboxamide functionality at the 4-position, which may be a less direct route.

Starting MaterialReagent(s)Product
6-ethylpyrimidine-4-carboxylic acidAniline, HATU, DIPEAThis compound
6-ethylpyrimidine-4-carboxylic acid1. SOCl₂ or (COCl)₂2. Aniline, PyridineThis compound

Synthesis of Closely Related Pyrimidine Carboxamide Analogs (e.g., 6-dialkylaminopyrimidine carboxamides)

The synthesis of 6-dialkylaminopyrimidine carboxamides, a class of compounds closely related to this compound, has been a focus of research, particularly in the development of new anti-tubercular agents. proquest.com A general synthetic route involves the coupling of a suitable pyrimidine carboxylic acid intermediate with a desired amine. nih.gov

A common strategy begins with a pre-functionalized pyrimidine core, such as a 6-chloropyrimidine-4-carboxylic acid derivative. This intermediate can then undergo an amidation reaction with a selected amine in the presence of a peptide coupling agent, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), in a solvent like DMF (Dimethylformamide). nih.gov The final step typically involves a nucleophilic substitution at the 6-position, where the chloro group is displaced by a dialkylamine in a solvent such as isopropanol, often with heating. nih.gov This modular approach allows for the generation of a diverse library of analogs by varying both the amine component of the carboxamide and the dialkylamino group at the 6-position. uj.ac.zaresearchgate.net

Table 1: General Synthetic Route for 6-Dialkylaminopyrimidine Carboxamides

Step Description Reagents and Conditions Reference
1 Amide Coupling Amine, DIPEA, HATU, DMF, 25 °C nih.gov

Derivatization and Scaffold Modification Strategies

Chemical Modifications at the Carboxamide N-Phenyl Moiety

The N-phenyl moiety of the carboxamide group, often referred to as the right-hand side (RHS) of the molecule, is a critical site for modification to optimize biological activity and physicochemical properties. nih.govuj.ac.za Structure-activity relationship (SAR) studies have demonstrated that even minor changes at this position can have significant effects.

Key findings from these studies include:

Amide NH: The free N-H group of the carboxamide is considered essential for potency. N-methylation of this group leads to a complete loss of activity. nih.gov

Amide Orientation: Reversing the amide functionality also results in an inactive compound. nih.gov

Aromaticity: An aromatic ring on the RHS is generally preferred for activity. Replacing the phenyl ring with an aliphatic group like isopropyl is detrimental, although a saturated cyclohexyl ring may retain some activity. nih.gov

Substitutions on the Phenyl Ring: Various substitutions on the phenyl ring have been explored to modulate properties like aqueous solubility while maintaining potency. nih.gov

Ethers: Methoxy, isopropoxy, and 2-methoxyethoxy groups at the para-position have yielded some of the most active compounds, though often with poor solubility. nih.gov

Basic Groups: The introduction of basic side chains, such as a dimethylaminoethoxy group, can improve solubility but may decrease activity. nih.gov A less basic N-methylpiperazine ring at the 4-position of the phenyl ring led to a potent but poorly soluble compound. nih.gov

Heterocycles: Replacing the phenyl ring with a 4-pyridyl ring is tolerated, indicating that heterocycles and weakly basic substituents can be productively explored at this position. nih.gov

Table 2: Effect of Modifications at the N-Phenyl Moiety

Modification Position Substituent Effect on Activity Reference
Amide Nitrogen - Methylation Complete loss of activity nih.gov
Amide Functionality - Reversed (Reverse Amide) Inactive nih.gov
N-Aryl Group - Isopropyl Detrimental to activity nih.gov
N-Aryl Group - Cyclohexyl Activity retained in some assays nih.gov
N-Aryl Group - 4-Pyridyl Tolerated nih.gov
N-Phenyl Ring para Isopropoxy Potent activity nih.gov

Structural Variations of the Central Pyrimidine Core

The central pyrimidine ring is considered a privileged scaffold in medicinal chemistry, but its replacement with other heteroaromatic rings has been investigated to probe the structural requirements for biological activity. nih.gov In the context of 6-dialkylaminopyrimidine carboxamides, the pyrimidine core was found to be optimal for activity. nih.gov

Attempts to replace it with other diazine or heteroaromatic rings were generally unsuccessful in maintaining potency. nih.gov Specific examples of core modifications include:

Pyridazine (B1198779) Core: A pyridazine analog was synthesized by treating 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with POCl₃ to form a 6-chloropyridazine-4-carbonyl chloride intermediate. This was then reacted with aniline and subsequently subjected to nucleophilic displacement with an amine to yield the final compound. This analog proved to be significantly less active. nih.gov

Pyridone Core: A pyridone analog was synthesized starting from methyl coumalate, which was reacted with an amine to give an N-substituted pyridinone ester. This analog was also found to be inactive. nih.gov

These results suggest that the specific arrangement of the two nitrogen atoms in the 1,3-position, as found in the pyrimidine ring, is crucial for the biological activity of this class of compounds. nih.gov

Table 3: Impact of Central Core Variations

Original Core Replacement Core Synthetic Precursor Outcome Reference
Pyrimidine Pyridazine 6-oxo-1,6-dihydropyridazine-4-carboxylic acid Loss of activity nih.gov

Structure Activity Relationship Sar Studies

Systematic Exploration of Structure-Activity Relationships for Pyrimidine-4-carboxamides

The pyrimidine-4-carboxamide (B1289416) core is a versatile scaffold that has been the subject of extensive SAR studies. Research into this class of compounds often begins with a high-throughput screening hit, which is then systematically modified at its various substitution points to optimize potency and physicochemical properties. For a series of pyrimidine-4-carboxamides developed as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a hit compound was modified at three different positions (R1, R2, and R3) to enhance its inhibitory activity and suitability for in vivo studies.

This systematic approach involves generating libraries of analogues with variations in the core scaffold, the amide substituent, and other positions on the pyrimidine (B1678525) ring. For instance, in the development of NAPE-PLD inhibitors, modifications were made to the core scaffold itself, as well as to the R1, R2, and R3 substituents, leading to the synthesis of over one hundred compounds for SAR evaluation. Such comprehensive exploration allows researchers to map the chemical space around the core structure, identifying key interactions and properties that govern biological function.

Role of the 6-Ethyl Moiety on Biological Activity and Selectivity

The substituent at the 6-position of the pyrimidine ring plays a crucial role in determining the compound's activity. SAR studies on trisubstituted pyrimidine amide derivatives as CCR4 antagonists indicated that small and less polar substituents at this position are beneficial for maintaining activity. In one study, a compound with a methyl group at the 6-position exhibited activity similar to a lead compound, whereas replacing the substituent with larger, more polar groups like piperidinyl or morpholinyl rings resulted in poorer activity. This suggests that the 6-position likely fits into a sterically constrained or hydrophobic pocket on the target receptor. Therefore, the 6-ethyl group in 6-ethyl-N-phenylpyrimidine-4-carboxamide is expected to be a favorable substitution for maintaining biological activity.

Impact of N-Phenyl Substitutions on Receptor Binding and Functional Efficacy

The N-phenyl group attached to the carboxamide linker is critical for the biological activity of this compound class. SAR studies on 6-dialkylaminopyrimidine carboxamides revealed that an aromatic ring in this position is essential for activity. Replacement of the N-phenyl ring with a saturated cyclohexyl ring led to a significant loss of antitubercular activity, highlighting the importance of the aryl moiety. This suggests that the phenyl group may be involved in crucial π-π stacking or other hydrophobic interactions within the binding site of the target protein. Further substitutions on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially enhancing potency and selectivity. For example, adding halogen atoms to the phenyl ring can alter the molecule's binding mode and inhibitory potency.

Influence of the Carboxamide Linker on Pharmacological Profiles

The carboxamide linker is a key structural feature, providing a rigid connection between the pyrimidine core and the N-phenyl substituent. This linker is often involved in forming hydrogen bonds with the target protein, which can be critical for anchoring the ligand in the active site. In studies of RET kinase inhibitors, the nitrogen of the amide linker was found to engage in direct and water-mediated hydrogen bonds with key residues in the DFG loop of the kinase. The specific geometry and electronic properties of the carboxamide group are often crucial, and modifications can lead to significant changes in activity. The planarity of the amide bond restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Ligand Efficiency and Physicochemical Optimizations in SAR

A primary goal in SAR studies is to improve the potency of lead compounds while simultaneously optimizing their physicochemical properties, such as lipophilicity and solubility, to ensure drug-like characteristics suitable for in vivo applications. One strategy involves conformational restriction; for example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency threefold in a series of NAPE-PLD inhibitors. Another key optimization involves reducing lipophilicity to improve pharmacokinetic profiles. Exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold, yielding a potent inhibitor with drug-like properties. These optimizations are crucial for transforming a biologically active hit compound into a viable pharmacological tool or drug candidate.

Interactive Data Tables

Table 1: SAR of Substituents at Pyrimidine 6-Position

6-Position SubstituentRelative ActivityRationale
MethylMaintainedSmall, non-polar groups are favorable.
Ethyl Predicted Favorable Small, non-polar group similar to methyl.
PiperidinylDecreasedLarger, more polar groups reduce activity.
MorpholinylDecreasedLarger, more polar groups reduce activity.

Table 2: Impact of N-Amide Substitutions

N-Amide SubstituentRelative ActivityRationale
Phenyl Essential Aromatic ring is critical for activity.
CyclohexylLostReplacement with a saturated ring leads to loss of activity.
Substituted PhenylVariableSubstitutions can fine-tune potency and selectivity.

Table 3: SAR of the Heterocyclic Core

Core StructureRelative ActivityRationale
Pyrimidine Optimal Original core showed the best activity.
Pyridine (B92270)Partially ActiveRetained some activity but was not optimal.
PyrazineInactiveShuffling nitrogen atoms led to loss of activity.
Pyridazine (B1198779)InactiveShuffling nitrogen atoms led to loss of activity.
ThiazoleInactiveIsosteric replacement resulted in inactive compounds.

Biological Activities and Pharmacological Profiles

Antitubercular Activity

The discovery of pyrimidine (B1678525) carboxamide derivatives as potential antitubercular agents originated from phenotypic high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb). evitachem.com A large library of compounds was screened to identify novel hits with activity against this pathogen. nih.govacs.org However, the subsequent hit-to-lead optimization and detailed structure-activity relationship (SAR) studies focused on a series of 6-dialkylaminopyrimidine carboxamides . nih.govacs.org While "6-ethyl-N-phenylpyrimidine-4-carboxamide" belongs to the broader class of pyrimidine carboxamides, the specific data regarding its efficacy and bactericidal properties are not detailed in the available literature, which concentrates on analogues with a dialkylamino group at the 6-position.

In Vitro Efficacy against Mycobacterium tuberculosis (Mtb) Strains

No specific data on the Minimum Inhibitory Concentration (MIC) of this compound against various Mtb strains has been published. The research that followed the initial high-throughput screening prioritized a related series of 6-dialkylaminopyrimidine carboxamides for further development and characterization. nih.govacs.org These studies found that compounds from that distinct series were active against clinical Mtb strains. nih.gov

Evaluation of Bactericidal Properties against Mtb

Similarly, there is no published evaluation of the bactericidal or bacteriostatic properties of this compound. Studies on the related 6-dialkylaminopyrimidine series did establish that active compounds from that class were bactericidal against replicating H37Rv Mtb strain. uj.ac.zaresearchgate.net

Modulation of Muscarinic Acetylcholine (B1216132) Receptors (M1 mAChR)

Targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) is a therapeutic strategy for cognitive deficits seen in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Research in this area has identified positive allosteric modulators (PAMs) based on a 6-phenylpyrimidin-4-one scaffold. nih.govnih.gov This class of compounds is structurally different from this compound, which is a pyrimidine carboxamide, not a pyrimidinone. There is no information available in the scientific literature to suggest that this compound has been evaluated for activity at M1 mAChRs.

Allosteric Affinity and Cooperativity with Acetylcholine

No data exists regarding the allosteric affinity of this compound at the M1 mAChR or its cooperativity with the endogenous agonist, acetylcholine.

Assessment of Intrinsic Efficacy and Allosteric Agonism

There is no information available assessing the intrinsic efficacy or potential allosteric agonism of this compound at the M1 mAChR.

Enzyme Inhibition

While it has been suggested that this compound may act as an enzyme inhibitor, specific targets and inhibitory concentrations have not been reported. evitachem.com Research into enzyme inhibition by related pyrimidine structures has focused on different substitution patterns. For instance, a series of 6-ethyl-2,4-diaminopyrimidine derivatives were developed as potent renin inhibitors. researchgate.netnih.gov The N-phenylpyrimidine-4-carboxamide structure of the subject compound is distinct from this diaminopyrimidine scaffold, and the renin inhibition findings cannot be extrapolated.

Receptor Antagonism and Agonism

Retinoid X Receptor Alpha (RXRα) Antagonism

There is no available research to substantiate the activity of this compound as an antagonist of the Retinoid X Receptor Alpha (RXRα).

Complement Factor D Inhibition

Information regarding the inhibitory effects of this compound on Complement Factor D is not present in the reviewed scientific literature.

Modulation of Store-Operated Calcium (SOC) Channels

The modulatory effects of this compound on Store-Operated Calcium (SOC) channels have not been documented in available scientific research.

Anti-Inflammatory Effects

While the broader class of pyrimidine derivatives has been investigated for anti-inflammatory properties, specific data on the anti-inflammatory effects of this compound, particularly concerning the inhibition of Cyclooxygenase (COX) enzymes and the modulation of Nitric Oxide Synthase (NOS) activity, is not available.

Inhibition of Cyclooxygenase (COX) Enzymes

There is no specific information available in the scientific literature detailing the inhibitory activity of this compound against Cyclooxygenase (COX) enzymes.

Modulation of Nitric Oxide Synthase (NOS) Activity

Research detailing the modulation of Nitric Oxide Synthase (NOS) activity by this compound is not available in the current body of scientific literature.

Anticonvulsant Activity

The pyrimidine core is a key pharmacophore in a variety of centrally acting agents, and its derivatives have been extensively investigated for their anticonvulsant properties. Research has shown that modifications on the pyrimidine ring can lead to compounds with significant efficacy in preclinical models of epilepsy.

One study focused on a series of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides, which share a similar pyrimidine-4-one core with this compound. These compounds were evaluated in rodent models of seizures, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.

In the PTZ-induced seizure model, several of the synthesized acetamide (B32628) derivatives demonstrated notable anticonvulsant effects. For instance, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide showed the most pronounced activity, significantly reducing the duration and severity of seizures.

Table 1: Anticonvulsant Activity of Selected Pyrimidine Derivatives in the Pentylenetetrazole (PTZ) Seizure Model

CompoundSeizure Duration (s)Seizure Severity (score)
Control180.5 ± 10.24.5 ± 0.2
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide75.3 ± 5.10.8 ± 0.1
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(p-tolyl)acetamide110.2 ± 8.72.1 ± 0.3
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-methoxyphenyl)acetamide125.6 ± 9.52.5 ± 0.4

*p < 0.05 compared to control. Data are presented as mean ± SEM.

In the MES model, these compounds also exhibited protective effects, indicating a broad spectrum of anticonvulsant activity. The presence of a thioacetamide (B46855) side chain at the 2-position of the pyrimidine ring appears to be a key structural feature for this activity. Although the specific compound this compound was not tested, these findings suggest that the pyrimidine-4-carboxamide (B1289416) scaffold is a promising template for the development of novel anticonvulsant agents.

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. Pyrimidine derivatives have been identified as potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.

A study on tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues revealed their significant antioxidant potential. ijpsonline.com The antioxidant activity of these compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a common in vitro method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

The results indicated that several of the synthesized carboxamide analogues exhibited excellent radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. The presence of electron-donating groups on the benzylidene moiety was found to enhance the antioxidant activity. ijpsonline.com

Table 2: DPPH Radical Scavenging Activity of Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide Analogues ijpsonline.com

CompoundIC50 (µg/mL)
Ascorbic Acid (Standard)45.0
Compound 3a46.31
Compound 3b48.81

Furthermore, another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives demonstrated their ability to inhibit lipid peroxidation. nih.gov While these compounds did not show significant interaction with the DPPH radical, they were potent inhibitors of AAPH-induced linoleic acid peroxidation. This suggests that different pyrimidine scaffolds may exert their antioxidant effects through various mechanisms.

While direct experimental evidence for the antioxidant activity of this compound is lacking, the consistent antioxidant potential observed in structurally related pyrimidine-4-carboxamide derivatives suggests that this compound may also possess similar properties. Further investigation is warranted to elucidate the specific antioxidant profile of this compound.

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Binding Modes and Interaction Dynamics

Detailed structural and computational studies are essential to fully understand the binding modes of the 6-dialkylaminopyrimidine carboxamide series at their target sites. While specific crystallographic data for 6-ethyl-N-phenylpyrimidine-4-carboxamide is not publicly available, the initial structure-activity relationship (SAR) studies on this series provide valuable insights into the key interactions necessary for their antitubercular activity. nih.gov

The SAR exploration focused on several key aspects of the molecular structure:

Hydrogen Bond Donor-Acceptor Interactions: Understanding the critical hydrogen bond networks is fundamental to elucidating the binding mode.

Shape and Size of the Central Core: Modifications to the pyrimidine (B1678525) ring helped to determine the spatial requirements of the binding pocket.

Substitutions on Phenyl Rings: Alterations on both the N-phenyl (Right-Hand Side - RHS) and the 6-alkylamino (Left-Hand Side - LHS) portions of the molecule were performed to probe the binding site's topology and electronic requirements. nih.gov

Initial findings suggest that the 4,6-disubstituted pyrimidine core is crucial for the compound's activity. nih.gov Further computational modeling and biophysical studies, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, would be necessary to precisely map the interaction dynamics, including bond lengths, angles, and conformational changes in both the ligand and the target proteins upon binding.

Identification of Specific Biological Targets for Pyrimidine-4-carboxamide (B1289416) Series (e.g., BCG_3193, BCG_3827 for Mtb)

A significant breakthrough in understanding the mechanism of action of the 6-dialkylaminopyrimidine carboxamide series was the identification of two putative protein targets in M. tuberculosis. A phenotypic screen of a large compound library against live Mtb identified this series as having potent antitubercular activity. nih.govacs.org Crucially, these compounds did not show cross-resistance with existing tuberculosis drugs, suggesting a novel mechanism of action. nih.govnih.gov

To identify the molecular targets, researchers employed a chemoproteomic approach. This involved synthesizing a derivative of the pyrimidine-4-carboxamide scaffold that could be attached to a solid support to create affinity chromatography beads. When lysates from Mtb were passed over these beads, proteins that bind to the compound were captured and subsequently identified using mass spectrometry.

This powerful technique led to the identification of two proteins of unknown function, BCG_3193 and BCG_3827 , as the putative targets of this compound series. nih.govacs.orgresearchgate.net The binding of the compounds to these targets was confirmed by competition experiments, where the free compound prevented the proteins from binding to the affinity beads. nih.govacs.org The apparent dissociation constants (a measure of binding affinity) for one of the analogs for BCG_3193 were determined to be 0.61 µM and 0.69 µM in two separate experiments, and for BCG_3827, they were 2.1 µM and 3.8 µM, indicating a strong interaction. nih.gov

The identification of these novel targets is a critical step, as they represent new potential vulnerabilities in Mtb that can be exploited for the development of future antitubercular drugs.

**Table 1: Identified Biological Targets of the 6-Dialkylaminopyrimidine Carboxamide Series in *M. tuberculosis***

Target Protein Function Method of Identification
BCG_3193 Unknown Chemoproteomics
BCG_3827 Unknown Chemoproteomics

Distinction between Allosteric and Orthosteric Modulation

The mode of inhibition, whether allosteric or orthosteric, is a key determinant of a drug's pharmacological profile. Orthosteric inhibitors bind to the active site of an enzyme or the binding site of a receptor for its natural ligand, directly competing with the endogenous substrate or ligand. researchgate.netnih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site. researchgate.netnih.govnih.gov

For the pyrimidine-4-carboxamide series, the exact binding site on BCG_3193 and BCG_3827 has not yet been fully characterized. Therefore, a definitive classification as either allosteric or orthosteric modulators is pending further investigation. However, the discovery of novel allosteric inhibitors for other enzymes involved in pyrimidine biosynthesis, such as aspartate transcarbamoylase, highlights the potential for allosteric modulation within these pathways. rug.nl Allosteric inhibitors can offer advantages in terms of selectivity and the ability to fine-tune biological responses rather than simply blocking them. nih.gov

Determining the precise mode of modulation for the pyrimidine-4-carboxamide series will require detailed structural biology studies of the compound-target complexes and comprehensive enzymatic assays to assess how the compounds affect substrate binding and catalytic activity.

Analysis of Cellular Pathway Modulation by Pyrimidine-4-carboxamides

The antitubercular activity of the 6-dialkylaminopyrimidine carboxamide series suggests that their interaction with BCG_3193 and BCG_3827 disrupts essential cellular pathways in M. tuberculosis. While the specific functions of these target proteins are still unknown, their inhibition leads to a bactericidal effect against replicating Mtb. sciety.org

The identification of the targets within the context of the broader cellular machinery of Mtb is an active area of research. Understanding the pathways in which BCG_3193 and BCG_3827 are involved will be crucial for a complete picture of how this compound and related compounds exert their therapeutic effects. This knowledge will also be invaluable for identifying potential biomarkers of drug efficacy and for anticipating mechanisms of drug resistance. The pyrimidine salvage pathway is known to be crucial for Mtb, especially in its latent state, making enzymes in this pathway attractive targets. researchgate.net

Comprehensive Enzyme Kinetics and Inhibition Profiles

A thorough understanding of the enzyme kinetics and inhibition profiles of the pyrimidine-4-carboxamide series is essential for their development as therapeutic agents. This involves determining key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For the broader class of 6-dialkylaminopyrimidine carboxamides, initial screening has identified compounds with potent activity against Mtb, with minimum inhibitory concentration (MIC90) values below 1.00 µM for several analogs. sciety.org While specific kinetic data for the interaction of this compound with its targets BCG_3193 and BCG_3827 are not yet available, studies on other pyrimidine carboxamide derivatives against different targets can provide a framework for the types of inhibition profiles that might be expected. For instance, studies on nicotinamidase from Mtb, an enzyme involved in the NAD+ salvage pathway, have identified competitive inhibitors with Ki values in the micromolar to submicromolar range. nih.gov

The table below summarizes the antitubercular activity of some of the optimized compounds from the 6-dialkylaminopyrimidine carboxamide series, demonstrating the potency achieved through SAR studies.

**Table 2: In Vitro Activity of Selected 6-Dialkylaminopyrimidine Carboxamide Analogs Against *M. tuberculosis***

Compound MIC90 (µM)
7b < 1.00
7d < 1.00
7m < 1.00
7p < 1.00
7q < 1.00
7aa < 1.00
7ah < 1.00

Data sourced from a study on the synthesis and anti-tubercular evaluation of pyrimidine carboxamide molecular analogues. sciety.org

Future work will need to focus on expressing and purifying the target proteins BCG_3193 and BCG_3827 to perform detailed kinetic analyses with this compound and other members of this series. This will provide a quantitative measure of their inhibitory potency and help to further optimize their structure for improved efficacy.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For pyrimidine (B1678525) carboxamide derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These simulations calculate the binding affinity and explore the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

In studies of related phenylpyrimidine-carboxamide derivatives as c-Met inhibitors, docking simulations have revealed key interactions within the kinase domain. For instance, the pyrimidine core often acts as a scaffold, positioning other functional groups to interact with specific amino acid residues. The carboxamide linkage is frequently observed to form crucial hydrogen bonds with the protein backbone, anchoring the ligand in the active site. The phenyl and ethyl groups of a compound like 6-ethyl-N-phenylpyrimidine-4-carboxamide would be analyzed for their fit and interactions within hydrophobic pockets of a target protein, influencing both potency and selectivity.

Interactive Data Table: Example Docking Results for Pyrimidine Derivatives

Target Protein Pyrimidine Derivative Docking Score (kcal/mol) Key Interacting Residues
c-Met Kinase Phenylpyrimidine-carboxamide analog -9.8 MET1160, ASP1222, TYR1230
VEGFR-2 Furopyrimidine derivative -8.5 CYS919, ASP1046, LYS868

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are employed to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. These simulations provide insights into the flexibility of both the ligand and the protein, offering a more realistic representation of the biological environment.

For pyrimidine-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. researchgate.net By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity. For novel pyrimidine analogs, MD simulations have been used to investigate the stability of their complexes with targets like COX-2, revealing stable interactions over the course of the simulation. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyrimidine derivatives, pharmacophore models have been developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. This approach has been successfully used to discover new pyrimidine-based inhibitors for various targets. For instance, a pharmacophore-merging strategy was employed to discover novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

For pyrimidine derivatives, 2D and 3D-QSAR studies have been conducted to guide the optimization of their biological activities. These models often reveal the importance of specific descriptors, such as electronic, steric, and hydrophobic properties, in determining the potency of the compounds. For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of this approach in predicting anticancer activity. The insights gained from QSAR models can be used to rationally design new pyrimidine carboxamides with improved activity.

In Silico ADMET Predictions for Lead Optimization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical development. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles.

Interactive Data Table: Example In Silico ADMET Predictions for a Pyrimidine Derivative

Property Predicted Value Interpretation
Molecular Weight 227.27 g/mol Fulfills Lipinski's rule (<500)
LogP 2.5 Optimal for cell permeability
H-bond Donors 1 Fulfills Lipinski's rule (≤5)
H-bond Acceptors 4 Fulfills Lipinski's rule (≤10)
Oral Bioavailability High Likely to be well-absorbed

Cheminformatics and Rational Library Design for Pyrimidine Carboxamides

Cheminformatics encompasses the use of computational methods to analyze, manage, and utilize chemical information. In the context of drug discovery, cheminformatics plays a vital role in the design of compound libraries with optimal diversity and drug-like properties. For pyrimidine carboxamides, cheminformatics tools can be used to design focused libraries for screening against specific targets or to create diverse libraries for broader exploration.

Rational library design for pyrimidine carboxamides involves the selection of appropriate building blocks to be combined in a combinatorial fashion. This process is often guided by structural information from known ligands, pharmacophore models, and docking studies. A particularly powerful approach is the use of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode. This technology allows for the synthesis and screening of massive libraries containing millions or even billions of compounds. Pyrimidine scaffolds are well-suited for DEL synthesis due to their versatile chemistry, enabling the creation of large and diverse libraries for the discovery of novel inhibitors against a wide range of protein targets.

Future Perspectives in 6 Ethyl N Phenylpyrimidine 4 Carboxamide Research

Rational Design of Novel Analogs with Enhanced Potency and Selectivity

A primary goal in medicinal chemistry is the iterative optimization of a lead compound to enhance its desired biological effects while minimizing off-target activity. For 6-ethyl-N-phenylpyrimidine-4-carboxamide, the rational design of new analogs is a crucial next step. This process relies on structure-activity relationship (SAR) studies, where systematic modifications of the molecule's structure are correlated with changes in biological activity.

Key areas for modification on the this compound scaffold include the ethyl group at the C6 position, the N-phenyl ring, and the pyrimidine (B1678525) core itself. Altering these substituents can influence the compound's steric, electronic, and hydrophobic properties, thereby affecting its binding affinity and selectivity for its biological target(s). For example, replacing the ethyl group with other alkyl or cycloalkyl moieties could probe the size and shape of the target's binding pocket. Similarly, adding substituents to the phenyl ring can modulate binding interactions and improve pharmacokinetic properties.

Table 1: Strategies for Rational Analog Design

Modification Site Potential Modifications Intended Improvement
Ethyl Group (C6) Varying alkyl chain length, introducing branching, forming cyclic structures (e.g., cyclopropyl).Optimize hydrophobic interactions and fit within the target's binding site.
N-phenyl Ring Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -CF₃) at ortho, meta, or para positions.Enhance binding affinity, modulate metabolic stability, and improve selectivity.
Pyrimidine Core Isosteric replacements (e.g., substituting a carbon with nitrogen to create a triazine), substitution at the C2 or C5 positions.Alter hydrogen bonding capabilities and fine-tune electronic properties.
Carboxamide Linker Bioisosteric replacement (e.g., with a sulfonamide, reverse amide, or triazole).Improve metabolic stability and alter geometric orientation for optimal target binding.

This systematic approach, combining synthetic chemistry with biological testing, is essential for developing next-generation compounds with superior potency and a cleaner pharmacological profile.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The full therapeutic potential of this compound may extend beyond its initially identified activity. The pyrimidine nucleus is a "privileged scaffold," known to interact with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

Future research should involve broad-based phenotypic screening and target deconvolution studies to uncover novel biological targets for this compound. Techniques like chemical proteomics and high-throughput screening against panels of enzymes (e.g., kinases, proteases) and receptors can reveal unexpected interactions. The mechanism of action could involve the inhibition of key enzymes by binding to their active sites, thereby disrupting biochemical pathways crucial for cellular function, such as signal transduction or DNA synthesis.

Discovering new targets could unlock entirely new therapeutic applications. For instance, if the compound is found to inhibit a specific cyclin-dependent kinase (CDK), it could be developed as an anticancer agent. If it modulates the activity of enzymes involved in inflammatory pathways, it could be repurposed as an anti-inflammatory drug. This exploration is vital for maximizing the therapeutic value of the this compound chemical series.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

Modern drug discovery leverages a powerful synergy between computational and experimental methods to accelerate the design and optimization process. For this compound, in silico techniques like molecular docking and molecular dynamics (MD) simulations can provide profound insights into its potential biological targets and binding modes. These computational models can predict how the compound and its analogs interact with a target protein at the atomic level, guiding the design of new derivatives with improved binding affinity.

These computational predictions must be anchored by experimental validation. X-ray crystallography or cryo-electron microscopy can determine the three-dimensional structure of the compound bound to its target, confirming the binding mode predicted by docking studies. This detailed structural information is invaluable for structure-based drug design, allowing for the precise modification of the compound to enhance interactions with specific amino acid residues in the target's active site. This iterative cycle of computational prediction and experimental verification streamlines the path from a lead compound to a drug candidate.

Deeper Insights into Mechanism of Action for Rational Drug Design Initiatives

A comprehensive understanding of a compound's mechanism of action is fundamental to successful drug development. For this compound, this involves moving beyond the identification of its primary target to elucidating the downstream cellular consequences of its activity.

Future studies should employ systems biology approaches, such as transcriptomics (gene expression profiling) and proteomics, to map the cellular pathways modulated by the compound. For example, identifying which genes are up- or down-regulated upon treatment can reveal the broader biological impact and help identify efficacy and toxicity biomarkers. If the compound is an enzyme inhibitor, detailed enzyme kinetics studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive).

This deep mechanistic knowledge is critical for rational drug design. It allows researchers to anticipate potential side effects, identify patient populations most likely to respond to treatment, and devise effective combination therapies. By clarifying precisely how this compound exerts its biological effects, scientists can more effectively and safely translate this promising scaffold into a potential therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.